molecular formula C7H10N2O3 B196022 N-(2,6-Dioxopiperidin-3-YL)acetamide CAS No. 1468-52-6

N-(2,6-Dioxopiperidin-3-YL)acetamide

Numéro de catalogue B196022
Numéro CAS: 1468-52-6
Poids moléculaire: 170.17 g/mol
Clé InChI: VOKVBBASCNOYAR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(2,6-Dioxopiperidin-3-YL)acetamide” is a chemical compound with the molecular formula C7H10N2O3 . It is used as a raw material in the synthesis of various derivatives .


Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 2,6-dioxopiperidine with phthalic anhydride to form 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline.


Molecular Structure Analysis

The molecular structure of “N-(2,6-Dioxopiperidin-3-YL)acetamide” is confirmed by 1H NMR, 13C NMR, and MS . The InChI code for this compound is VOKVBBASCNOYAR-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is involved in several step reactions of substitution, click reaction, and addition reaction to synthesize novel pomalidomide linked with diphenylcarbamide derivatives .


Physical And Chemical Properties Analysis

The molecular weight of “N-(2,6-Dioxopiperidin-3-YL)acetamide” is 170.168 . It is usually stored in an inert atmosphere at room temperature .

Applications De Recherche Scientifique

  • Aminopeptidase N Inhibitors : N-substituted-2,6-dioxopiperidin derivatives have been synthesized and evaluated as inhibitors of aminopeptidase N, an enzyme overexpressed in tumor cells and involved in tumor invasion, metastasis, and angiogenesis (Xu Wen-fang, 2011).

  • TNF-α Inhibitory Activity : Novel N-substituted 3-(phthalimidin-2-yl)-2,6-dioxopiperidines and 3-substituted 2,6-dioxopiperidines have been synthesized and assessed for their potential in inhibiting tumor necrosis factor-alpha (TNF-α), a key player in neuroinflammation related to neurodegenerative disorders (Weiming Luo et al., 2011).

  • Antimicrobial Nano-Materials : Certain N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have shown effectiveness against pathogenic bacteria and Candida species, highlighting their potential as antimicrobial agents (B. Mokhtari & K. Pourabdollah, 2013).

  • Anticytomegalovirus Activity : N-aryl-2-{3-[ω-(4-bromophenoxy)alkyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl}acetamides have demonstrated potent in vitro inhibitory activity against human cytomegalovirus, suggesting their potential as antiviral agents (M. P. Paramonova et al., 2020).

  • Antitumor Activity : The synthesis and evaluation of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides have revealed potent antiproliferative activity against certain cancer cell lines, indicating their potential in cancer treatment (Zhilin Wu et al., 2017).

  • Urease Inhibition : N-(6-arylbenzo[d]thiazol-2-yl)acetamides synthesized using C-C coupling methodology have shown significant activity for urease inhibition, with implications in the treatment of diseases related to urease enzyme (Y. Gull et al., 2016).

  • Photovoltaic Efficiency Modeling : Certain benzothiazolinone acetamide analogs have been studied for their potential as photosensitizers in dye-sensitized solar cells, highlighting their application in renewable energy technologies (Y. Mary et al., 2020).

  • Pomalidomide Analog Synthesis : Research on synthesizing new analogs of the antitumor agent Pomalidomide, substituted from the 3-N site, has been conducted, demonstrating the potential for developing novel cancer therapies (S. Dao-a, 2013).

  • α-Glucosidase and Acetylcholinesterase Inhibitors : New sulfonamides with benzodioxane and acetamide moieties have been synthesized and tested for their inhibitory activities against α-glucosidase and acetylcholinesterase, suggesting their potential in managing diabetes and neurodegenerative diseases (M. Abbasi et al., 2019).

  • Molecular Docking Analysis : N-(5-aminopyridin-2-yl)acetamide has been analyzed for its antidiabetic activity through molecular docking studies, indicating its potential as an inhibitor against diabetic nephropathy (R. M. Asath et al., 2016).

Safety And Hazards

The safety information for this compound includes hazard statements H302-H315-H319-H335, and precautionary statements P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Relevant Papers The relevant papers retrieved discuss the synthesis and biological activity of novel pomalidomide linked with diphenylcarbamide derivatives .

Propriétés

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-4(10)8-5-2-3-6(11)9-7(5)12/h5H,2-3H2,1H3,(H,8,10)(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKVBBASCNOYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578306
Record name N-(2,6-Dioxopiperidin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-Dioxopiperidin-3-YL)acetamide

CAS RN

1468-52-6
Record name N-(2,6-Dioxopiperidin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,6-Dioxopiperidin-3-YL)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-Dioxopiperidin-3-YL)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,6-Dioxopiperidin-3-YL)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,6-Dioxopiperidin-3-YL)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,6-Dioxopiperidin-3-YL)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,6-Dioxopiperidin-3-YL)acetamide

Citations

For This Compound
7
Citations
MMS Al Ward, AE Abdallah, MF Zayed… - Journal of Molecular …, 2023 - Elsevier
It is evident that cancer is a serious disease with a growing incidence and high mortality rate. Based on the CRBN binding properties of glutarimide moiety of thalidomide molecule, and …
Number of citations: 0 www.sciencedirect.com
M Al Ward, AE Abdallah, M Zayed, R Ayyad… - 2023 - researchsquare.com
As an extension to our previous work for the development of new thalidomide analogs, the current work offers new insights into the immunomodulatory and anticancer activities of …
Number of citations: 2 www.researchsquare.com
MA El-Zahabi, H Elkady, H Sakr… - Journal of …, 2023 - Taylor & Francis
In the present work, novel 16 indole-based thalidomide analogs were designed and synthesized to obtain new effective antitumor immunomodulatory agents. The synthesized …
Number of citations: 5 www.tandfonline.com
AR Kotb, AE Abdallah, H Elkady, IH Eissa… - RSC …, 2023 - pubs.rsc.org
Immunomodulatory medications like thalidomide and its analogs prevent the production of some proinflammatory cytokines linked to cancer. A new series of thalidomide analogs were …
Number of citations: 7 pubs.rsc.org
AE Abdallah, IH Eissa, ABM Mehany, H Sakr… - Journal of Molecular …, 2023 - Elsevier
In our effort to discover potential immunomodulatory anticancer candidates, a new series of quinazolinone derivatives carrying glutarimide moiety were designed and synthesized as …
Number of citations: 8 www.sciencedirect.com
MA El-Zahabi, H Sakr, K El-Adl, M Zayed… - Bioorganic …, 2020 - Elsevier
Thalidomide and its analogs are immunomodulatory drugs that inhibit the production of certain inflammatory mediators associated with cancer. In the present work, a new series of …
Number of citations: 69 www.sciencedirect.com
H Elkady, K El‐Adl, H Sakr… - Archiv der …, 2023 - Wiley Online Library
Eleven novel benzoxazole/benzothiazole‐based thalidomide analogs were designed and synthesized to obtain new effective antitumor immunomodulatory agents. The synthesized …
Number of citations: 5 onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.